mGluR2 agonist 1
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Overview
Description
Metabotropic glutamate receptor subtype 2 agonist 1 is a compound that selectively activates the metabotropic glutamate receptor subtype 2. This receptor is a G protein-coupled receptor that plays a crucial role in modulating neurotransmission in the central nervous system. Activation of metabotropic glutamate receptor subtype 2 has been associated with various therapeutic effects, including anxiolytic and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metabotropic glutamate receptor subtype 2 agonist 1 involves several steps, including the preparation of cyclopropyl glutamate analogues. These analogues are synthesized through a series of reactions that include cyclopropanation, esterification, and amidation . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of metabotropic glutamate receptor subtype 2 agonist 1 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Metabotropic glutamate receptor subtype 2 agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Metabotropic glutamate receptor subtype 2 agonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
Metabotropic glutamate receptor subtype 2 agonist 1 exerts its effects by selectively binding to and activating the metabotropic glutamate receptor subtype 2. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels and reduced neurotransmitter release . The molecular targets and pathways involved include the Gi/Go protein-coupled signaling pathway, which modulates synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
LY354740: A mixed metabotropic glutamate receptor subtype 2 and 3 agonist with anxiolytic potential.
LY2140023: A prodrug that demonstrates improvements in positive and negative symptoms in schizophrenic patients.
Biphenyl-indanone A: A positive allosteric modulator of metabotropic glutamate receptor subtype 2 with antipsychotic and anxiolytic effects.
Uniqueness
Metabotropic glutamate receptor subtype 2 agonist 1 is unique in its high selectivity for metabotropic glutamate receptor subtype 2, which allows for targeted modulation of this receptor without affecting other metabotropic glutamate receptor subtypes. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-7(6(11)12)2-3(7)4(8)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-,7+/m0/s1 |
InChI Key |
YOXCBSSHQBVZCD-VJJSXZLQSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1(CC1C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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